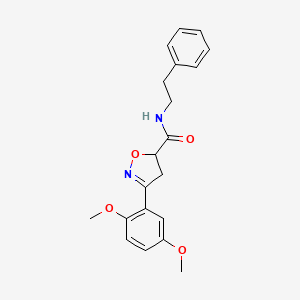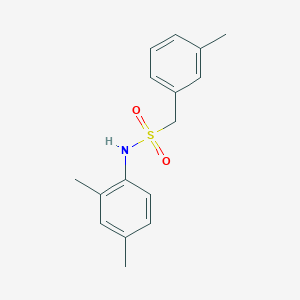![molecular formula C21H16N4O3 B4615220 1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)
1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
The compound belongs to a class of molecules that have garnered interest due to their structural complexity and potential for diverse biological activities. The synthesis and study of such compounds often involve multi-step reactions, characterization using advanced spectroscopic techniques, and evaluations of their chemical and physical properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multicomponent reactions, showcasing a method to create diverse molecular structures efficiently. For instance, compounds with similar frameworks have been synthesized through reactions involving arylglyoxal monohydrates and barbituric acid derivatives, utilizing Knoevenagel–Michael protocols to elaborate previously unknown compounds (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed through a combination of elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical techniques provide detailed information on the molecular framework and the arrangement of functional groups within the molecule (Asiri & Khan, 2010).
Chemical Reactions and Properties
Pyrimidine derivatives are known to undergo a variety of chemical reactions, leading to the formation of new heterocyclic systems. These reactions can include condensation with other reagents, demonstrating the compound's reactivity and potential for creating pharmacologically active derivatives (Youssef & Omar, 2007).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
Research on pyrano[2,3-d]pyrimidine derivatives has demonstrated their significant antimicrobial activity against various microbial strains by inhibiting cell wall synthesis. Certain compounds within this class showed the highest antibacterial activities against B. subtilis, S. aureus, and E. coli. Moreover, these compounds have shown potential in cytotoxic activities against different cell lines by DNA intercalation and Topoisomerase II (Top-II) inhibition, indicating their usefulness in cancer therapy (Abd El-Sattar et al., 2021).
Heterocyclic Compound Synthesis
The synthesis of a new series of pyridine and fused pyridine derivatives, including pyrazole-based pyrimidine scaffolds, underscores the versatility of pyrimidine in drug designs due to its pharmacological therapeutic potentials. These compounds are synthesized through cost-effective methods and have shown good candidature for biological activity and pharmacological potential for new drug discovery (Ajani et al., 2019).
Drug Efficacy through Molecular Docking
Studies on novel pyrazoles and their derivatives highlight the importance of molecular docking in drug discovery. Pyrazoles, including pyrimidine-based compounds, have been synthesized and evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. This research also emphasizes the role of Cyclooxygenase-2 and Phosphoinositide-3-Kinase inhibition in treating inflammation and breast cancer, respectively, showcasing the drug efficacy of pyrimidine derivatives through in silico, in vitro, and cytotoxicity validations (Thangarasu et al., 2019).
Eigenschaften
IUPAC Name |
(5E)-1-(3-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-14-6-5-9-17(10-14)25-20(27)18(19(26)23-21(25)28)11-15-12-22-24(13-15)16-7-3-2-4-8-16/h2-13H,1H3,(H,23,26,28)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYLJRRYKPUHJW-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN(N=C3)C4=CC=CC=C4)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3)C4=CC=CC=C4)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)
![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)
![8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4615167.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4615173.png)
![3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B4615184.png)
![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)
![2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4615230.png)
